methyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Methyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research in the synthesis of heterocyclic compounds often explores novel methodologies to create complex structures that are foundational in developing pharmaceuticals, materials science, and organic chemistry. For example, the synthesis of conformationally constrained tryptophan derivatives demonstrates innovative approaches to producing novel molecules for peptide and peptoid conformation elucidation studies. These derivatives are designed to limit the conformational flexibility of the side chain, which is critical for understanding peptide structure-function relationships (Horwell et al., 1994).
Spectral Properties and Reactivity
The study of spectral properties and reactivity of related compounds, such as methyl 6-acetyl- or 6-cyano-3-amino-2-benzoyl-5-methyl-7-(5-substituted-2-furyl)indolizine-8-carboxylates, offers insights into the electronic characteristics and potential reactivity of similar molecules. These insights are valuable for designing molecules with specific optical properties or reactivity patterns, which can be applied in material science, sensors, and organic synthesis (Chudík et al., 1998).
Novel Methodologies in Organic Synthesis
Research also focuses on developing novel synthetic methodologies to construct complex molecules efficiently. This includes exploring the reactions of related compounds with various reagents to generate new molecular structures with potential biological or material applications. For instance, reactions involving methyl 4-hetaryl-2,4-dioxobutanoates highlight innovative approaches to synthesizing diverse heterocyclic compounds, contributing to the toolbox of synthetic organic chemistry (Gein et al., 2008).
Application in Antimicrobial and Anticancer Research
Some studies focus on the synthesis and evaluation of heterocyclic compounds for their antimicrobial and anticancer potential. For example, the synthesis and in vitro evaluation of certain indole and pyrimidine derivatives demonstrate their potential as antimicrobial and anticancer agents, underscoring the importance of heterocyclic chemistry in medicinal chemistry and drug discovery efforts (Sharma et al., 2012).
properties
IUPAC Name |
methyl 3-amino-6-(5-methylfuran-2-yl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-7-3-4-11(21-7)8-5-9-12(10(18)6-8)13(16)14(17-9)15(19)20-2/h3-4,8,17H,5-6,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUHBROJSIJNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=C(N3)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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